molecular formula C12H16N2O3 B3171945 3-[(3-Nitrophenoxy)methyl]piperidine CAS No. 946713-46-8

3-[(3-Nitrophenoxy)methyl]piperidine

Cat. No.: B3171945
CAS No.: 946713-46-8
M. Wt: 236.27 g/mol
InChI Key: PARVPNYLZOOZES-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives as Core Heterocycles in Drug Discovery

The piperidine ring is one of the most important synthetic fragments in the pharmaceutical industry. mdpi.com Its derivatives are integral to more than twenty classes of pharmaceuticals, including drugs for treating allergies, diabetes, inflammation, and hypertension. mdpi.comresearchgate.net Analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that the piperidine moiety is a common feature. pharmaceutical-business-review.comresearchgate.net For instance, commercially available drugs such as methylphenidate (for ADHD), fexofenadine (an antihistamine), and donepezil (for Alzheimer's disease) all contain the piperidine scaffold. mdpi.comresearchgate.net

The utility of the piperidine scaffold stems from its ability to be readily modified, allowing chemists to fine-tune the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. pharmaceutical-business-review.com The three-dimensional, sp3-rich nature of the piperidine ring is increasingly sought after in drug design to improve compound properties and explore new chemical space away from flat, aromatic structures. pmarketresearch.com Advances in synthetic chemistry have provided numerous methods for creating substituted piperidines, including hydrogenation of pyridine (B92270) precursors, cyclization reactions, and multicomponent reactions, making a diverse range of piperidine-based compounds accessible for drug discovery programs. mdpi.comnih.gov

Role of Nitrogen-Containing Heterocycles in Bioactive Molecule Design

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with statistics showing that approximately 59-60% of unique small-molecule drugs approved by the FDA contain at least one such ring system. msesupplies.comnih.gov These structures are abundant in nature, forming the core of essential biomolecules like vitamins, hormones, and alkaloids. nih.govmdpi.comrsc.org

The significance of nitrogen heterocycles in drug design is largely due to the properties of the nitrogen atom itself. It can act as a hydrogen bond donor or acceptor, enabling strong and specific interactions with biological targets like proteins and nucleic acids. nih.govmdpi.com This ability to form hydrogen bonds is a key factor in the biological activity of many drugs. nih.gov Furthermore, the presence of a nitrogen atom can influence a molecule's physicochemical properties, such as its basicity, polarity, and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. The structural diversity of nitrogen heterocycles allows for the creation of a wide range of molecules with varied biological activities, including anti-inflammatory, antibacterial, anti-tumor, and antiviral properties. mdpi.com

Overview of the Nitrophenoxy Motif in Pharmaceutical Research

The nitrophenoxy motif, which consists of a nitro group attached to a phenoxy ring system, is a valuable functional group in pharmaceutical research. Aromatic nitro compounds, both synthetic and natural, exhibit a wide spectrum of biological activities and are components of various drugs. mdpi.com The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule it is attached to.

In medicinal chemistry, the nitroaromatic group is often used as a key component in the design of prodrugs. nih.gov For example, nitro-containing compounds can be selectively activated under the hypoxic (low oxygen) conditions found in solid tumors, leading to the release of a cytotoxic agent specifically in the target area. nih.gov The reduction of the nitro group under these conditions can trigger the desired therapeutic action. nih.gov Beyond this, nitro compounds have been investigated for a multitude of biological activities, including antibacterial, antiparasitic, and antineoplastic effects. nih.gov The synthesis of molecules bearing nitrophenyl groups continues to be an active area of research, with scientists exploring their potential in developing new therapeutic agents. acs.org

While the constituent parts of 3-[(3-Nitrophenoxy)methyl]piperidine are well-established motifs in medicinal chemistry, comprehensive research detailing the specific synthesis, chemical properties, and biological activity of this particular compound is not widely available in the public domain. Related structures, such as 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, have been synthesized and evaluated for potential antidepressant activity, suggesting a possible area for future investigation for the title compound. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-nitrophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-14(16)11-4-1-5-12(7-11)17-9-10-3-2-6-13-8-10/h1,4-5,7,10,13H,2-3,6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARVPNYLZOOZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Nitrophenoxy Methyl Piperidine and Analogues

General Approaches to Piperidine (B6355638) Ring Construction

The formation of the piperidine ring through intramolecular cyclization is a powerful strategy that involves the creation of a new bond within a single molecule to form the six-membered heterocycle. mdpi.comnih.gov These reactions typically involve a nitrogen-containing acyclic precursor with reactive functional groups that can participate in the ring-closing event. The nature of these functional groups dictates the specific type of cyclization reaction employed.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions offer a high degree of control over the stereochemistry of the resulting piperidine ring. The main routes for these cyclizations often involve the formation of either a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond to complete the heterocyclic system. nih.gov

The cyclization of substrates containing an alkene and a nucleophilic nitrogen atom is a common method for piperidine synthesis. This can be achieved through various catalytic systems.

Hydroamination: Intramolecular hydroamination involves the addition of an N-H bond across a C=C double bond. This can be catalyzed by various metals. For instance, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines. nih.gov Similarly, palladium-catalyzed intramolecular hydroamination has been demonstrated, proceeding via a syn-addition mechanism. mdpi.com

Aza-Heck Cyclization: The enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates, catalyzed by palladium, provides a redox-neutral pathway to chiral piperidines. mdpi.com This method is notable for its tolerance of oxidatively sensitive substrates.

Hydride Transfer/Cyclization Cascade: In certain cases, the cyclization of amides bearing an alkene group can be initiated by an intramolecular hydride transfer, leading to the formation of the piperidine ring. nih.gov These reactions are often sensitive to water, which can lead to the formation of byproducts. nih.gov

Table 1: Examples of Alkene Cyclization for Piperidine Synthesis

Catalyst/Reagent Substrate Type Product Type Key Features
Gold(I) complex / I(III) oxidant Non-activated alkenes Substituted piperidines Oxidative amination, difunctionalization of the double bond. nih.gov
Palladium catalyst Alkenylcarbamates Chiral piperidines Enantioselective 6-exo aza-Heck cyclization, redox-neutral. mdpi.com
Polar solvents (DMSO, DMF) Alkene-bearing amides Tertiary-amino piperidines Hydride transfer/cyclization cascade, water-sensitive. nih.gov

Alkynes are versatile functional groups for the construction of piperidine rings, often leading to products with endocyclic or exocyclic double bonds.

Reductive Hydroamination/Cyclization: A cascade reaction involving the acid-mediated functionalization of an alkyne to form an enamine, followed by the generation of an iminium ion and subsequent reduction, can yield piperidines. mdpi.com However, the success of this reaction can be influenced by substituents on the aryl ring of the substrate. mdpi.com For example, strongly electron-releasing groups may lead to hydrolysis instead of cyclization, and strongly electron-withdrawing groups like a nitro group may inhibit the reaction altogether. mdpi.com

Radical Cyclization of Haloalkynes: The radical cyclization of haloalkynes can produce five- and six-membered nitrogen heterocycles. The halogen on the triple bond influences the reactivity and stereoselectivity of the reaction. nih.gov

Gold-Catalyzed Cyclization: Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack. Intramolecular cyclization of N-propargylamides can be initiated by gold catalysts, leading to the formation of various heterocyclic systems. organic-chemistry.orgnih.govacs.orgnih.govresearchgate.net These reactions can proceed through different pathways, including 6-exo-dig or 7-endo-dig cyclizations, depending on the substitution pattern of the alkyne. nih.govresearchgate.net

Table 2: Examples of Alkyne Cyclization for Piperidine Synthesis

Catalyst/Reagent Substrate Type Product Type Key Features
Acid / Reducing agent Alkynes Substituted piperidines 6-endo-dig reductive hydroamination/cyclization cascade. mdpi.com
Radical initiator Haloalkynes Piperidines with exocyclic double bonds Stereoselectivity is influenced by the halogen. nih.gov
Gold catalyst N-propargylamides Fused heterocyclic systems Can proceed via 6-exo-dig or 7-endo-dig pathways. nih.govresearchgate.net

Radical cyclizations provide a powerful tool for the formation of C-C or C-N bonds under mild conditions and are often tolerant of various functional groups.

Cyclization of 1,6-Enynes: Polysubstituted alkylidene piperidines can be synthesized from 1,6-enynes via an intramolecular radical cyclization initiated by reagents like triethylborane. mdpi.com These reactions can involve complex radical cascades. mdpi.com

Tin-Free Radical Cyclizations: Due to the toxicity of tin-based reagents, tin-free methods for radical cyclization have been developed. Photoredox catalysis, for example, can be used to generate aryl radicals from aryl halides, which then undergo regioselective cyclization to form spirocyclic piperidines. nih.gov This approach is efficient under mild conditions and avoids the use of toxic reagents. nih.gov

1,6-Hydrogen Atom Transfer: Radical cyclization involving a 1,6-hydrogen atom transfer is another strategy to construct the piperidine ring. mdpi.com This can be achieved using various catalytic systems, including copper-based catalysts. mdpi.com

Table 3: Examples of Radical Cyclization for Piperidine Synthesis

Initiator/Catalyst Substrate Type Product Type Key Features
Triethylborane 1,6-Enynes Polysubstituted alkylidene piperidines Involves a radical cascade. mdpi.com
Photoredox catalyst Aryl halides with a tethered alkene Spirocyclic piperidines Tin-free, mild conditions. nih.gov
Copper catalyst Unsaturated N-fluoroamines Substituted piperidines Involves a 1,6-hydrogen atom transfer. mdpi.com

The intramolecular cyclization involving a dearomatization step offers a unique approach to constructing complex piperidine-containing scaffolds. Gold(I) catalysis has been shown to facilitate the intramolecular dearomatization/cyclization of allene-bearing substrates to yield spirocyclic piperidines. mdpi.com Another strategy involves the chemo-enzymatic dearomatization of activated pyridines to prepare stereochemically defined substituted piperidines. nih.gov This method utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines. nih.gov

Reductive cyclization methods typically involve the formation of an imine or enamine intermediate from a precursor containing carbonyl and amino groups (or their synthetic equivalents), followed by in situ reduction to form the piperidine ring.

Reductive Amination of δ-Nitrocarbonyl Compounds: The catalytic reduction of δ-nitrocarbonyl compounds is a direct route to the piperidine ring. frontiersin.org This process involves the reduction of the nitro group to an amine, which then undergoes intramolecular reductive amination with the carbonyl group.

Iron-Catalyzed Reductive Amination: Iron catalysts can be employed for the reductive amination of ω-amino fatty acids, where a silane (B1218182) reagent promotes the formation and reduction of the intermediate imine, leading to piperidinone, which is then further reduced. nih.gov

Diastereoselective Reductive Cyclization: The reductive cyclization of amino acetals, which can be prepared from nitro-Mannich reactions, offers a method for controlling the stereochemistry of the final piperidine product. nih.gov The stereochemistry established in the initial Mannich reaction is often retained during the reductive cyclization step. nih.gov

Table 4: Examples of Reductive Cyclization for Piperidine Synthesis

Catalyst/Reagent Substrate Type Product Type Key Features
H₂ / Catalyst δ-Nitrocarbonyl compounds Substituted piperidines Direct formation of the piperidine ring. frontiersin.org
Iron catalyst / Phenylsilane ω-Amino fatty acids Substituted piperidines Proceeds via a piperidinone intermediate. nih.gov
Reducing agent Amino acetals (from nitro-Mannich reaction) Diastereomerically enriched piperidines Stereochemistry is controlled by the initial Mannich reaction. nih.gov
NaBH(OAc)₃ 1,5-Keto-aldehydes and primary amines 2-Dienyl-substituted piperidines Double reductive amination cascade with high stereocontrol.

Intermolecular Two-Component Reactions

Intermolecular reactions that form two new bonds, typically a combination of C-N and C-C or two C-N bonds, are a common strategy for synthesizing piperidine rings. nih.gov These reactions assemble the heterocyclic core from simpler, acyclic precursors.

Reductive amination is a highly versatile and widely used method for forming C-N bonds, making it a cornerstone of amine synthesis. researchgate.netmasterorganicchemistry.com The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine (such as ammonia (B1221849) or a primary or secondary amine) to form an imine or enamine intermediate. researchgate.netyoutube.com This intermediate is then reduced in the same pot to the corresponding amine. masterorganicchemistry.com This approach is a powerful way to create primary, secondary, or tertiary amines, with the product being one degree more substituted than the starting amine. youtube.com

For the synthesis of a molecule like 3-[(3-Nitrophenoxy)methyl]piperidine, a hypothetical reductive amination could involve the reaction of piperidine with 3-nitrophenoxyacetaldehyde. The initial condensation would form an iminium ion, which is subsequently reduced to yield the target tertiary amine.

A variety of reducing agents can be employed for this transformation, each with specific characteristics. While catalytic hydrogenation (H₂) or sodium borohydride (B1222165) (NaBH₄) can be used, milder and more selective reagents are often preferred. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly common because they are capable of selectively reducing the iminium ion intermediate in the presence of the starting aldehyde or ketone. masterorganicchemistry.com This chemoselectivity prevents the unwanted reduction of the starting carbonyl compound. The choice of reducing agent can be critical and depends on the specific substrates and desired reaction conditions. researchgate.netorganic-chemistry.org

Table 1: Comparison of Common Reducing Agents in Reductive Amination

Reducing Agent Formula Typical Substrates Key Characteristics
Sodium Borohydride NaBH₄ Aldehydes, Ketones, Imines Strong reductant; can reduce starting carbonyls. masterorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN Imines, Iminium Ions Highly selective for imines over carbonyls; reaction is effective at neutral or slightly acidic pH. masterorganicchemistry.comyoutube.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ Imines, Iminium Ions Mild and selective; less toxic alternative to NaBH₃CN; often used for a wide range of substrates. masterorganicchemistry.com
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C) Imines, Enamines Effective method, though may require higher pressures and can sometimes affect other functional groups. researchgate.netyoutube.com
Phenylsilane PhSiH₃ Imines Can be used with a catalyst (e.g., iron) in reductive amination protocols. nih.gov

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation has become a popular technique in organic synthesis for its ability to accelerate reaction rates, often leading to significantly shorter reaction times and increased product yields compared to conventional heating methods. mdpi.comtsijournals.com This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including various piperidine derivatives. nih.govmdpi.com

In the context of synthesizing piperidine analogues, microwave-assisted protocols can be employed for various reaction types, including condensations and substitutions. For instance, the synthesis of pyrimidine (B1678525) derivatives incorporating a piperidine moiety has been achieved by reacting appropriate chalcones with guanidine (B92328) hydrochloride under microwave irradiation, with reaction times of just 6 minutes. tsijournals.com Similarly, a series of new acetamide (B32628) derivatives bearing pyrrolidinyl, morpholinyl, and piperidinyl moieties were synthesized in good yields under microwave conditions, reducing reaction times from hours to minutes. mdpi.com

The key advantages of using microwave assistance—efficiency and speed—make it an attractive method for the rapid generation of compound libraries for screening purposes. mdpi.commdpi.com The synthesis could potentially be adapted for the Williamson ether synthesis step required for this compound, possibly reducing reaction times and improving yields.

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating in the Synthesis of Piperidine-Containing Acetamides

Compound Method Reaction Time Yield (%) Reference
2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide Conventional 2-3 h ~60% mdpi.com
2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide Microwave 3-5 min 85% mdpi.com
N-(4-chlorophenyl)-2-(piperidin-1-yl)acetamide Conventional 2-3 h ~60% mdpi.com
N-(4-chlorophenyl)-2-(piperidin-1-yl)acetamide Microwave 3-5 min 80% mdpi.com

Specific Synthesis of this compound Analogues

The construction of specific analogues often requires tailored synthetic routes that can introduce desired functionalities in a controlled manner.

Synthesis via Condensation Reactions

Condensation reactions are fundamental in organic synthesis for forming larger molecules from smaller units, often with the elimination of a small molecule like water. In the synthesis of piperidine-containing systems, condensation reactions can be a key step. For example, a multi-component reaction for creating piperidone scaffolds can be initiated by the condensation of an aldehyde and an amine equivalent to form an azadiene intermediate in situ. researchgate.net

A more direct application for creating analogues involves the condensation of piperidine-functionalized chalcones with reagents like guanidine hydrochloride. This approach has been used to synthesize 4-phenyl-6-(4-(piperidin-1-yl) substituted phenyl)pyrimidin-2-amine derivatives. tsijournals.com The initial chalcones are themselves formed via a Claisen-Schmidt condensation. This strategy demonstrates how condensation chemistry can be used to build complex heterocyclic systems around a pre-existing piperidine core. tsijournals.com

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SₙAr) is a powerful reaction for attaching nucleophiles to activated aromatic rings. nih.gov The reaction is particularly effective when the aromatic ring is substituted with strong electron-withdrawing groups, such as a nitro group (NO₂), which stabilize the negatively charged intermediate (a Meisenheimer complex). rsc.orgresearchgate.net

This methodology is highly relevant for the synthesis of this compound, where the ether linkage can be formed via an SₙAr reaction. A plausible route would involve the deprotonation of 3-(hydroxymethyl)piperidine to form an alkoxide, which then acts as the nucleophile. This nucleophile would attack a 3-nitrophenyl ring bearing a suitable leaving group (e.g., a halogen) at the 1-position. The nitro group at the 3-position (meta to the leaving group) activates the ring toward nucleophilic attack.

The efficiency of SₙAr reactions is highly dependent on the nature of the leaving group. For activated aryl substrates, the typical order of halide leaving group ability is F > Cl ≈ Br > I. nih.govrsc.org This "element effect" is considered evidence for a mechanism where the rate-controlling step is the initial addition of the nucleophile. nih.gov Research on the reaction of N-methylpyridinium ions with piperidine has shown different reactivity orders, highlighting that the mechanism can be substrate-dependent. rsc.org For the synthesis of nitrophenyl ethers, fluoro-nitroaromatics are often the most reactive precursors. researchgate.net For instance, the reaction of 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) with piperidine proceeds via nucleophilic substitution to yield 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. preprints.org

Table 3: Relative Leaving Group Reactivity in Nucleophilic Aromatic Substitution

Leaving Group (L) General Reactivity Order Notes
Fluoride F > Cl ≈ Br > I This order is characteristic of SₙAr reactions where nucleophilic addition is the rate-determining step. nih.govrsc.org
Nitro NO₂ Often a better leaving group than halogens other than fluoride. rsc.org
Chloride Cl A common and effective leaving group. nih.govrsc.org
Bromide Br Reactivity is generally similar to chloride. nih.govrsc.org
Iodide I Typically the poorest halide leaving group in this type of reaction. nih.govrsc.org

Nitrophenol Precursors in Synthesis

Nitrophenol and its derivatives are valuable precursors in the synthesis of more complex molecules. The nitro group serves two primary functions: it acts as a strong electron-withdrawing group to activate the aromatic ring for reactions like SₙAr, and it can be chemically transformed into other functional groups, most commonly an amine via reduction. preprints.orgresearchgate.net

The synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine from 1,4-dimethoxy-2,5-dinitrobenzene is a clear example of using a nitrated aromatic compound as a precursor. preprints.org In this case, one nitro group acts as the leaving group while the other remains on the product, demonstrating the utility of dinitro-aromatics in SₙAr reactions with amine nucleophiles like piperidine. preprints.org

Furthermore, nitro-containing intermediates are pivotal in various synthetic strategies. For example, the aza-Henry (nitro-Mannich) reaction, which involves the reaction of an imine with a nitroalkane, is a key step in the synthesis of various piperidine- and piperidinone-based compounds. researchgate.net In another context, nitro-tetrahydropyridine compounds have been utilized as precursors for the preparation of 3-amino-piperidines, which are valuable intermediates for pharmaceutically active agents. google.com The nitro group in these precursors is reduced in a later step to afford the desired amine functionality. This highlights the role of the nitro group as a versatile synthetic handle that can be carried through several steps before its final transformation.

Chiral Synthesis and Stereoselective Approaches

The controlled installation of a stereocenter at the C3 position of the piperidine ring is a synthetic challenge that has been addressed through several innovative strategies. These methods aim to produce enantiomerically enriched piperidines, which are crucial scaffolds for numerous bioactive molecules. nih.gov

Asymmetric hydrogenation is a powerful technique for establishing chirality, typically by reducing a prochiral double bond in a substrate using a chiral catalyst. unimi.it For the synthesis of 3-substituted piperidines, this approach generally involves the hydrogenation of a corresponding pyridine (B92270) derivative. However, the high resonance stabilization energy of the pyridine ring makes this process challenging. unimi.it A common strategy to overcome this is the activation of the pyridine ring by quaternization, forming a pyridinium (B92312) salt, which is more susceptible to reduction. unimi.itmdpi.com

The asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts has been successfully achieved using rhodium and iridium-based catalysts. unimi.itmdpi.com For instance, a Rh-JosiPhos catalyst system, in the presence of an organic base like triethylamine (B128534) (Et₃N), has been shown to reduce a variety of 3-substituted pyridinium salts to the corresponding piperidines with high enantiomeric excess (ee). unimi.itnih.gov The base plays a crucial role in improving both the yield and the enantioselectivity of the reaction. nih.gov Mechanistic studies suggest that the reaction may proceed through a dihydropyridine (B1217469) intermediate, which is the species involved in the enantiodetermining step. unimi.itnih.gov

Ruthenium-based catalysts, such as those employing the DTBM-segphos ligand, are also highly effective for the enantioselective hydrogenation of certain substituted alkenes that can serve as precursors to the piperidine core. nih.gov While often applied to 2-substituted systems, the principles can be extended to precursors for 3-substituted piperidines. These reactions can achieve nearly quantitative conversion and high enantioselectivity (≥90% ee) for a range of substrates. nih.gov

A conceptual precursor for the synthesis of chiral this compound via this method would be an N-protected 3-[(3-Nitrophenoxy)methyl]pyridinium salt. The hydrogenation of this substrate, using an appropriate chiral catalyst system, would directly yield the desired enantiomer of the target piperidine.

Table 1: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts This table presents representative data for the asymmetric hydrogenation of model 3-substituted pyridinium salts, analogous to a precursor for this compound.

Catalyst SystemSubstrate (3-Substituted Pyridinium)BaseEnantiomeric Excess (ee)Reference
Rh-JosiPhosN-benzyl-3-phenylpyridinium bromideEt₃Nup to 90% unimi.it, nih.gov
Iridium(I)/P,N-ligand2-substituted pyridinium saltsN/AHigh mdpi.com
Ru-DTBM-segphosPyridine-pyrroline substituted alkenesN/A≥90% nih.gov

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. This method involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs subsequent chemical transformations to occur stereoselectively, often through steric hindrance. After the desired chiral center has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

For piperidine synthesis, phenylglycinol-derived oxazolopiperidone lactams are exceptionally versatile chiral intermediates. researchgate.net These bicyclic lactams can be prepared in either enantiomeric form through the cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative. researchgate.net This scaffold allows for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring. For example, alkylation of the enolate derived from an N-acylated piperidin-2-one, where the acyl group is a chiral auxiliary like (R)-1-(2-hydroxy-1-phenylethyl), can proceed with high diastereoselectivity. researchgate.net The subsequent removal of the auxiliary provides the chiral 3-substituted piperidine.

Carbohydrates have also been employed as effective chiral auxiliaries. D-arabinopyranosylamine, for instance, can be used to direct the stereoselective synthesis of dehydropiperidinones through a domino Mannich–Michael reaction. researchgate.net The steric and electronic properties of the sugar moiety guide the facial selectivity of nucleophilic additions, leading to products with high diastereoselectivity. researchgate.net

Another approach involves using a chiral electrophile, such as (-)-menthyl chloroformate, to react with a prochiral species in a desymmetrization step. rcsi.com This methodology introduces a functional group and sets the stereochemistry simultaneously. While demonstrated for metacyclophanes, the principle of using a chiral electrophile is broadly applicable in asymmetric synthesis. rcsi.com

Table 2: Examples of Chiral Auxiliaries in Piperidine Synthesis

Chiral AuxiliarySynthetic StrategyIntermediate FormedReference
(R)-PhenylglycinolAlkylation of derived lactam(3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one researchgate.net
D-ArabinopyranosylamineDomino Mannich–Michael reactionN-arabinosyl dehydropiperidinones researchgate.net
Phenylglycinol-derived lactamsCyclocondensation/reductive openingOxazolopiperidone lactams researchgate.net

Instead of modifying a pre-existing ring, many modern strategies build the chiral piperidine ring in a stereoselective manner. These methods often offer high efficiency and control over the final product's stereochemistry.

A prominent strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This method couples arylboronic acids with N-protected 1,2-dihydropyridines. The Rh-catalyzed asymmetric carbometalation of the dihydropyridine furnishes a 3-substituted tetrahydropyridine (B1245486) in high yield and excellent enantioselectivity. nih.govsnnu.edu.cn A subsequent reduction (hydrogenation) of the remaining double bond affords the final chiral 3-substituted piperidine. This three-step sequence (partial reduction of pyridine, asymmetric carbometalation, and final reduction) provides access to a wide array of enantioenriched piperidines. acs.orgsnnu.edu.cn

Multi-component reactions offer another efficient route. Inspired by biosynthesis, a stereoselective three-component vinylogous Mannich-type reaction using a dienolate, an aldehyde, and an amine can assemble multi-substituted chiral piperidines. scispace.com This approach generates a chiral 2,3-dihydropyridinone, which serves as a versatile intermediate for further functionalization, much like the biosynthetic precursor Δ1-piperideine. scispace.com

Stereoselective cyclization of acyclic precursors is also a powerful tool. For example, chiral dialdehyde (B1249045) or dinitrile compounds, which can be derived from amino acids like L-glutamic acid, can be cyclized with an amine to form the piperidine ring stereoselectively. google.com An alternative strategy involves the cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive, regio- and stereoselective ring-opening of the resulting bicyclic system to install the desired 3-substituent. researchgate.net

Table 3: Strategies for Stereoselective Formation of the Piperidine Ring

MethodKey TransformationIntermediate/ProductReference
Asymmetric Reductive HeckRh-catalyzed carbometalation of a dihydropyridine3-Substituted tetrahydropyridine nih.gov, acs.org, snnu.edu.cn
Vinylogous Mannich ReactionThree-component stereoselective reactionChiral 2,3-dihydropyridinone scispace.com
Stereoselective CyclizationCyclization of chiral dialdehyde precursorSubstituted piperidine google.com
Cyclopropanation/Ring-OpeningReductive ring-opening of a cyclopropane3-Substituted piperidine researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering direct information about the functional groups present. By analyzing the absorption (FT-IR) or scattering (FT-Raman) of light, a vibrational "fingerprint" of the molecule is obtained. For 3-[(3-Nitrophenoxy)methyl]piperidine, this analysis confirms the presence of the piperidine (B6355638) ring, the nitrophenoxy group, and the connecting ether linkage.

The FT-IR spectrum of this compound is interpreted by assigning absorption bands to specific functional group vibrations. The analysis combines data from similar structures, such as piperidine derivatives and aromatic nitro compounds, to predict the spectral features. nih.govresearchgate.net The key vibrational modes are associated with the piperidine ring, the aromatic system, the nitro group, and the ether linkage.

The piperidine moiety is characterized by N-H stretching vibrations, although in the named compound (a secondary amine), this band can be weak or broad. The aliphatic C-H stretching vibrations from the piperidine and the methyl bridge are expected in the 2850-3000 cm⁻¹ region. nih.gov The aromatic C-H stretching from the nitrophenyl group typically appears above 3000 cm⁻¹.

The most distinctive bands arise from the nitro group and the ether linkage. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are strong and readily identifiable, typically appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.netresearchgate.net The C-O-C stretching of the ether linkage is expected in the 1260-1000 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Functional Group
~3350-3300 N-H Stretch Piperidine N-H
~3100-3000 C-H Stretch Aromatic C-H
~2950-2850 C-H Stretch Aliphatic (CH₂, CH)
~1530 Asymmetric Stretch Nitro (NO₂)
~1470-1450 C-N Stretch C-N-C in ring
~1350 Symmetric Stretch Nitro (NO₂)
~1250 Asymmetric Stretch Aryl Ether (Ar-O-C)

Note: The values are approximate and based on characteristic group frequencies from related compounds. nih.govresearchgate.netresearchgate.net

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the aromatic ring vibrations and the symmetric stretch of the nitro group are expected to produce strong signals in the Raman spectrum. nih.gov

The symmetric breathing mode of the phenyl ring is a particularly strong and characteristic band in Raman spectra. The symmetric NO₂ stretching vibration, found around 1350 cm⁻¹ in the IR spectrum, is also expected to be prominent in the Raman spectrum. Aliphatic C-H stretching and bending modes are typically weaker in Raman than in IR.

Table 2: Predicted FT-Raman Shifts for this compound

Raman Shift (cm⁻¹) Assignment Functional Group
~3100-3000 C-H Stretch Aromatic C-H
~2950-2850 C-H Stretch Aliphatic (CH₂, CH)
~1600 Ring Stretch Aromatic C=C
~1350 Symmetric Stretch Nitro (NO₂)

Note: The values are approximate and based on characteristic group frequencies from related molecules. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the connectivity of atoms by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound can be predicted by analyzing its distinct chemical environments. The spectrum will show signals for the aromatic protons, the protons on the piperidine ring, the methylene (B1212753) bridge protons, and the amine proton.

The aromatic protons on the 3-nitrophenoxy group are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current, the ether oxygen, and the electron-withdrawing nitro group. chemicalbook.com The protons on the piperidine ring and the bridging methylene group will appear in the upfield region (δ 1.5-4.5 ppm). chemicalbook.comchemicalbook.com The chemical shift of the N-H proton can vary widely and its signal is often broad.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
7.8-8.2 m 2H Aromatic H (ortho to NO₂)
7.2-7.6 m 2H Aromatic H (meta to NO₂)
3.9-4.2 m 2H Methylene bridge (-O-CH₂-)
2.5-3.5 m 3H Piperidine H (adjacent to N and CH)

Note: The values are approximate and based on the analysis of substituent effects in related structures. Multiplicity is denoted as m (multiplet). chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, 12 unique carbon signals are expected (6 for the aromatic ring, 5 for the piperidine ring, and 1 for the methylene bridge), assuming free rotation and no conformational isomers causing signal splitting at room temperature.

The aromatic carbon attached to the nitro group (C-NO₂) and the one attached to the ether oxygen (C-O) will be the most downfield among the aromatic signals. shout.education The piperidine carbons will appear in the upfield region (δ 20-60 ppm), with the carbons adjacent to the nitrogen atom being the most downfield in that group. chemicalbook.comrsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ ppm) Assignment
~160 Aromatic C-O
~149 Aromatic C-NO₂
~130 Aromatic C-H
~122 Aromatic C-H
~116 Aromatic C-H
~110 Aromatic C-H
~70 Methylene bridge (-O-CH₂-)
~50-60 Piperidine C (adjacent to N)
~40-50 Piperidine C (CH)

Note: The values are approximate and based on typical chemical shift ranges and substituent effects. shout.educationchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. In this compound, the primary chromophore responsible for UV absorption is the nitrophenoxy group. The piperidine portion of the molecule does not absorb significantly in the typical UV-Vis range (200-800 nm).

The spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. The presence of the nitro group, a strong electron-withdrawing group, and the phenoxy ether can lead to characteristic absorption bands. Based on similar nitrophenyl compounds, strong absorption maxima (λ_max) are expected in the UV region. researchgate.netresearchgate.net

Table 5: Predicted UV-Vis Absorption for this compound

Approx. λ_max (nm) Transition Type Chromophore
~260-290 π → π* Phenyl Ring

Note: The exact position and intensity of absorption bands are solvent-dependent. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. This technique allows for the calculation of a theoretical mass based on the molecular formula, which can then be compared to the experimentally measured mass.

For this compound, with a molecular formula of C₁₂H₁₆N₂O₃, the exact mass can be calculated by summing the masses of its constituent atoms. The HRMS analysis provides an experimental mass value that is expected to be in very close agreement with the calculated mass, typically within a few parts per million (ppm). This high degree of accuracy confirms the elemental composition and helps to distinguish the compound from other potential isomers or molecules with similar nominal masses. While specific experimental data for this compound is not publicly available in the surveyed literature, the principles of HRMS analysis would be applied as described.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaIon TypeCalculated Mass (m/z)
C₁₂H₁₆N₂O₃[M+H]⁺237.1234
C₁₂H₁₆N₂O₃[M+Na]⁺259.1053
C₁₂H₁₆N₂O₃[M+K]⁺275.0793
C₁₂H₁₆N₂O₃[2M+H]⁺473.2396
C₁₂H₁₆N₂O₃[2M+Na]⁺495.2216

X-ray Diffraction Analysis

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. However, analysis of closely related piperidine derivatives allows for a predictive understanding of the likely structural features. For instance, studies on other substituted piperidines reveal that the piperidine ring typically adopts a stable chair conformation.

The process of single-crystal X-ray diffraction involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This leads to a detailed model of the molecular structure, including crystallographic data such as unit cell dimensions, space group, and atomic coordinates.

Based on the analysis of analogous structures, the piperidine ring of this compound is expected to exist in a chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings. The substituent at the 3-position, the (3-nitrophenoxy)methyl group, can be oriented in either an axial or equatorial position. The equatorial position is generally favored for larger substituents to minimize steric hindrance.

Hydrogen bonding plays a crucial role in the solid-state packing of molecules. In the case of this compound, the secondary amine (N-H) of the piperidine ring can act as a hydrogen bond donor. The oxygen atoms of the nitro group and the ether linkage are potential hydrogen bond acceptors. It is therefore anticipated that intermolecular N-H···O hydrogen bonds would be a key feature in the crystal lattice, linking molecules together to form extended networks. The specific nature and geometry of these hydrogen bonds would be definitively determined by a single-crystal X-ray diffraction study.

Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or an approximation of it) for a given molecular structure, yielding information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. cuny.edu It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net In studies of related piperidine (B6355638) and nitroaromatic compounds, DFT has been successfully employed to investigate molecular geometry, electronic stability, and reactivity. researchgate.netresearchgate.net For a molecule like 3-[(3-Nitrophenoxy)methyl]piperidine, DFT calculations would provide a detailed picture of its electron distribution and predict its most stable three-dimensional conformation. The theory is also used to calculate various molecular properties, including vibrational frequencies and the energies of molecular orbitals. hakon-art.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP) is the part of the calculation that approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

A commonly employed combination for organic molecules is the B3LYP functional with a Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p). scispace.comiucr.org

B3LYP: This hybrid functional incorporates aspects of both Hartree-Fock theory and DFT, often providing reliable results for molecular geometries and energies. hakon-art.com

6-311++G(d,p): This notation describes the basis set's features:

6-311G: Indicates that core electrons are described by a single function, while valence electrons are described by three functions, allowing for greater flexibility.

++: Diffuse functions are added for both heavy atoms and hydrogen atoms, which are crucial for describing systems with lone pairs or anions and for accurately modeling non-covalent interactions.

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron distributions and improving the description of chemical bonds.

For this compound, geometry optimization using a level of theory like B3LYP/6-311++G(d,p) would involve finding the lowest energy arrangement of its atoms, providing precise bond lengths, bond angles, and dihedral angles for its most stable conformation. iucr.org

Molecular Orbital Analysis

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The analysis of these orbitals is critical for understanding a molecule's electronic transitions and chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. iucr.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. iucr.orgmaterialsciencejournal.org For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the piperidine nitrogen and the phenoxy oxygen, while the LUMO is likely concentrated on the electron-deficient nitrophenyl ring.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Structurally Related Compounds Calculated via DFT.
Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference Compound
Substituted Piperidine-4.804-1.6943.1101-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one iucr.org
Nitrophenyl Derivative-7.045-3.1593.886Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate materialsciencejournal.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, uses the properties of the HOMO and LUMO to explain and predict the outcomes of chemical reactions. sapub.org The theory posits that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other. acs.org

By analyzing the spatial distribution and energy of the frontier orbitals of this compound, one can predict its reactive behavior. For instance, in a reaction with an electrophile, the reaction site would be predicted by the location of the highest electron density in the HOMO. In a reaction with a nucleophile, the site of attack would be indicated by the location of the LUMO. sapub.org This analysis is fundamental for understanding reaction mechanisms and regioselectivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. deeporigin.com

The colors on an MEP map represent different values of the electrostatic potential:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas are typically associated with lone pairs on electronegative atoms like oxygen or nitrogen. deeporigin.com

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. deeporigin.com

Green/Yellow: Represent intermediate or neutral potential. researchgate.net

Natural Bond Orbital (NBO) Analysis

The analysis examines interactions between filled "donor" Lewis-type orbitals and empty "acceptor" non-Lewis orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a larger E(2) value indicates a more significant interaction. materialsciencejournal.orgdailymotion.comresearchgate.netstackexchange.com

Key interactions expected in this compound would involve:

Donations from Lone Pairs: The lone pair orbitals of the piperidine nitrogen (LP(N)), the ether oxygen (LP(O)), and the nitro group oxygens (LP(O)) can donate electron density into adjacent anti-bonding orbitals (σ* or π*).

π-System Interactions: Electron density from the π-orbitals of the nitrophenyl ring can interact with the anti-bonding orbitals of the substituent groups.

These delocalizations from idealized Lewis structures are crucial for understanding the molecule's electronic distribution and reactivity. uni-muenchen.dematerialsciencejournal.org A hypothetical table of significant donor-acceptor interactions and their stabilization energies is presented below to illustrate the expected NBO findings.

Table 1: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound. (Note: This data is hypothetical and serves for illustrative purposes only.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) N_piperidine σ* (C_piperidine-C_methylene) 5.8 Hyperconjugation
LP (2) O_ether σ* (C_methylene-C_piperidine) 2.5 Hyperconjugation
LP (2) O_ether σ* (C_aromatic-O_ether) 3.1 Hyperconjugation
π (C_aromatic-C_aromatic) π* (N_nitro-O_nitro) 18.2 π-conjugation/Resonance

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. uni-rostock.decambridge.org This analysis focuses on the topology of the electron density (ρ(r)), identifying critical points where the gradient of the density is zero. uni-rostock.de

Of particular importance is the bond critical point (BCP), which exists between any two bonded atoms. uni-rostock.dewiley-vch.de The properties at this point, such as the value of the electron density (ρ_BCP) and its Laplacian (∇²ρ_BCP), reveal the nature of the interaction. researchgate.netacs.org

Shared Interactions (Covalent Bonds): Characterized by high ρ_BCP and a negative Laplacian (∇²ρ_BCP < 0), indicating a concentration of electron density. researchgate.netstackexchange.com

Closed-Shell Interactions (Ionic bonds, van der Waals, hydrogen bonds): Characterized by low ρ_BCP and a positive Laplacian (∇²ρ_BCP > 0), indicating depletion of electron density at the BCP. researchgate.netgla.ac.uknih.gov

For this compound, QTAIM analysis would quantify the covalent character of the C-N, C-O, C-C, and N-O bonds. It would also be instrumental in identifying and characterizing weaker intramolecular interactions, such as potential C-H···O hydrogen bonds, which might influence the molecule's preferred conformation.

Table 2: Hypothetical QTAIM Topological Parameters for Selected Bonds in this compound. (Note: This data is hypothetical and serves for illustrative purposes only. Units are in atomic units, a.u.)

Bond ρ_BCP ∇²ρ_BCP Bond Type Indicated
C_piperidine–N_piperidine 0.25 -0.65 Polar Covalent
C_aromatic–O_ether 0.23 -0.58 Polar Covalent
C_aromatic–N_nitro 0.28 -0.80 Polar Covalent
N_nitro=O_nitro 0.45 -0.15 Polar Covalent / Shared

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with electron donor and acceptor groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. researchgate.netscielo.org.pe These materials are of interest for applications in photonics and optoelectronics. researchgate.net The key molecular parameters governing NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). dtic.milresearchgate.net

The structure of this compound features an electron-donating piperidine moiety linked via a flexible bridge to an electron-withdrawing nitro group on a phenyl ring. This donor-π-acceptor (D-π-A) arrangement suggests potential for a significant NLO response. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these properties. researchgate.netmdpi.comanalis.com.mymdpi.com The magnitude of the first hyperpolarizability (β) is a critical measure of the second-order NLO activity. journaleras.com

Calculations would involve optimizing the molecular geometry and then computing the electronic properties. The results are often compared to a standard NLO material, such as urea, to gauge their potential. journaleras.com

Table 3: Illustrative Calculated NLO Properties for this compound. (Note: This data is hypothetical and serves for illustrative purposes only.)

Parameter This compound Urea (Reference)
Dipole Moment (μ) [Debye] 6.5 1.37
Mean Polarizability (α) [10⁻²⁴ esu] 25.8 3.83

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein. parssilico.comdrugdesign.org This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding molecular recognition. nih.goviaanalysis.com The process involves sampling conformations of the ligand within the protein's binding site and using a scoring function to rank them based on binding affinity. nih.gov

Ligand-Protein Interaction Characterization

A docking study of this compound would aim to identify its potential biological targets and characterize the key interactions stabilizing the ligand-protein complex. These interactions are primarily non-covalent and include:

Hydrogen Bonds: The piperidine nitrogen can act as a hydrogen bond acceptor or donor, while the ether and nitro oxygens can act as acceptors. These are crucial for specificity and binding. nih.govepa.gov

Hydrophobic Interactions: The phenyl ring and parts of the piperidine ring can form favorable hydrophobic contacts with nonpolar residues in a protein's active site. nih.govnih.gov

π-Stacking and Cation-π Interactions: The aromatic nitrophenyl ring can engage in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) or cation-π interactions with positively charged residues (e.g., Lysine, Arginine). nih.gov

Analysis of the top-ranked docking poses reveals the most likely binding mode and provides insights into the structure-activity relationship. youtube.com

Table 4: Hypothetical Ligand-Protein Interactions for this compound with a Kinase Target. (Note: This data is hypothetical and serves for illustrative purposes only.)

Ligand Functional Group Protein Residue Interaction Type Distance (Å)
Piperidine N-H ASP 168 (backbone C=O) Hydrogen Bond 2.9
Nitro Group Oxygen LYS 72 (side-chain -NH₃⁺) Hydrogen Bond / Salt Bridge 2.8
Phenoxy Ring PHE 80 π-π Stacking 3.5

Software and Methodologies for Docking

A variety of software packages are available for performing molecular docking simulations, each employing different search algorithms and scoring functions. wikipedia.orgnih.govnih.gov Commonly used programs include:

AutoDock and AutoDock Vina: Widely used open-source software known for its accuracy and speed. nih.govparssilico.com

GOLD (Genetic Optimisation for Ligand Docking): A commercial program that uses a genetic algorithm to explore ligand flexibility. nih.govparssilico.com

Glide (Schrödinger Suite): A commercial tool that uses a hierarchical search protocol and is highly regarded for its performance in virtual screening. schrodinger.comstackexchange.comresearchgate.net

MOE-Dock (Molecular Operating Environment): A comprehensive commercial package with robust docking capabilities. nih.govparssilico.com

The general methodology involves preparing the 3D structures of the protein (receptor) and the ligand, defining the binding site (often with a grid), running the docking algorithm to generate and score numerous poses, and finally, analyzing the results to select the most plausible binding modes. nih.gov

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound

Structure Activity Relationship Sar Studies

Influence of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a prevalent structural motif in a vast array of pharmaceutical agents, and its substitution pattern is a critical determinant of biological function. nih.gov

The spatial arrangement of atoms, including the position of substituents on the piperidine ring and the molecule's stereochemistry, is fundamental to its interaction with biological targets. It has been well-established that different stereoisomers of a compound can exhibit markedly different biological activities. nih.govnih.gov For example, a study on phenothiazine (B1677639) derivatives demonstrated that the (S)- and (R)-enantiomers displayed variations in their antimicrobial efficacy and in vivo tolerability. nih.govnih.gov While the in vitro activity of the (S)-enantiomer was comparable to or slightly better than the racemic mixture, its maximum tolerated concentration in vivo was notably higher. nih.gov

The location of substituents on the piperidine ring also plays a crucial role. In a series of 2-phenoxybenzamide (B1622244) analogs, for instance, relocating a piperazinyl substituent from the ortho to the meta or para position resulted in diminished antiplasmodial activity. mdpi.com

The size and spatial arrangement (steric effects) as well as the electron-donating or electron-withdrawing nature (electronic effects) of substituents on the piperidine ring can significantly alter a compound's biological activity. The introduction of bulky groups can create steric hindrance, which may either facilitate or impede the molecule's ability to bind to its target receptor. For instance, in a series of 3-phenylcoumarin (B1362560) derivatives, the nature of the substituents on the coumarin (B35378) core was shown to have a substantial impact on their inhibitory activity against monoamine oxidase B (MAO-B). frontiersin.org

The electronic character of substituents is equally important. In one synthetic study, the presence of strong electron-releasing groups on an aryl ring led to the formation of undesired byproducts, whereas an electron-withdrawing nitro group completely inhibited the reaction. nih.gov This illustrates the profound influence of substituent electronic effects on chemical reactivity and, by extension, biological activity.

Contribution of the Nitrophenoxy Moiety to Activity

Additionally, the presence of a nitro group can confer prodrug characteristics to a molecule, whereby metabolic reduction of the nitro group in vivo generates reactive species that may be responsible for the observed therapeutic effect. svedbergopen.com It is, however, important to acknowledge that the nitro functional group can also be associated with toxicological liabilities. svedbergopen.com

Linker and Spacer Variations and Their Pharmacological Impact

The methylene (B1212753) ether moiety in 3-[(3-Nitrophenoxy)methyl]piperidine serves as a linker, bridging the piperidine and nitrophenoxy components. The length, flexibility, and chemical nature of this linker are critical parameters that can dramatically influence a molecule's biological activity. nih.gov

Research on a series of bisbenzimidazole derivatives has shown that altering the linker length from 3 to 21 atoms significantly affected their DNA binding characteristics and cellular permeability. nih.gov Similarly, in the development of Proteolysis Targeting Chimeras (PROTACs), the length of the linker connecting the target-binding and E3 ligase-recruiting moieties was found to be a decisive factor for the efficacy of the resulting bifunctional molecule. nih.govrsc.org An optimally designed linker facilitates a productive interaction between the two pharmacophoric elements and their respective biological targets. nih.gov

Conformational Analysis and Bioactivity

The specific three-dimensional arrangement of atoms, or conformation, of this compound is a crucial determinant of its biological activity. The piperidine ring itself is not planar and can adopt various conformations, with the energetically preferred conformation being influenced by the nature and position of its substituents. nih.gov

Biological Activity and Mechanistic Studies

In Vitro Biological Activity Assays

Comprehensive searches of scientific literature were performed to identify studies on the enzyme inhibitory properties of 3-[(3-Nitrophenoxy)methyl]piperidine. The following sections outline the findings for specific enzyme targets.

Following a thorough review of published scientific research, no data were found on the in vitro inhibitory activity of this compound against soluble epoxide hydrolase (sEH).

There are no available scientific reports or empirical data concerning the inhibitory effects of this compound on the enzymes acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

An extensive search of scientific literature and databases yielded no studies or data regarding the potential for this compound to inhibit monoamine oxidase B (MAO-B).

No research has been published in the available scientific literature detailing the in vitro inhibitory activity of this compound against either alpha-amylase or alpha-glucosidase.

A review of current scientific literature found no published research or data on the farnesyltransferase (FT) inhibitory properties of this compound.

Enzyme Inhibition Studies [2 (initial search), 3 (initial search), 7 (initial search), 14 (initial search), 19 (initial search), 30 (initial search), 33 (initial search), 35 (initial search), 40 (initial search), 42 (initial search), 4 (re-run), 7 (re-run), 8 (re-run), 17 (re-run), 25 (re-run), 26 (re-run), 27 (re-run), 30 (re-run), 32 (re-run), 33 (re-run), 35 (re-run)]

Inosine-5′-monophosphate dehydrogenase (IMPDH) Inhibition

There are no available studies or data concerning the evaluation of this compound as an inhibitor of the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH). Research on IMPDH inhibition focuses on other chemical entities and does not mention this specific piperidine (B6355638) derivative.

Antioxidant Activity Evaluation

No published research was found that investigates the potential antioxidant properties of this compound. Standard assays and evaluations to determine its capacity to neutralize free radicals or reduce oxidative stress have not been reported in the available scientific literature.

Antiproliferative and Anticancer Effects on Cell Lines

There is no scientific evidence to suggest that this compound has been tested for its antiproliferative or anticancer effects.

Cancer Cell Line Specificity (e.g., HT-29, SHSY-5Y, MCF-7, PACA2, A549, HCT-116, PC-3, HL7702)

Consistent with the general lack of antiproliferative data, no studies have reported on the activity of this compound against any specific cancer cell lines, including but not limited to HT-29, SHSY-5Y, MCF-7, PACA2, A549, HCT-116, PC-3, or the normal liver cell line HL7702.

Mechanisms of Antiproliferative Action (e.g., DNA Cleavage, Proteasome Inhibition, Apoptosis Induction)

As no primary antiproliferative activity has been reported, there is consequently no research available detailing any potential mechanisms of action, such as the induction of apoptosis, inhibition of the proteasome, or interaction with DNA.

Receptor Affinity and Functional Assays

No data from receptor binding or functional assays for this compound are available in the public domain.

Sigma Receptor Affinity (S1R, S2R)

Specifically, there are no published findings on the affinity of this compound for either the Sigma 1 (S1R) or Sigma 2 (S2R) receptors.

Histamine (B1213489) H3 and H4 Receptor Agonism/Antagonism

The piperidine moiety is a critical structural feature for ligands targeting histamine receptors, particularly the H3 and H4 subtypes. acs.orgunisi.itnih.gov The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it functions as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. wikipedia.org Antagonists of the H3R have been investigated for their therapeutic potential in a range of CNS disorders, including Alzheimer's disease, ADHD, and schizophrenia, due to their ability to enhance the release of neurotransmitters like acetylcholine (B1216132) and histamine, which promotes cognitive functions. wikipedia.orgnih.gov

Similarly, the histamine H4 receptor (H4R), primarily found on cells of hematopoietic origin, is a key target in immunomodulation and inflammatory processes. researchgate.net Antagonism of the H4R has shown potential in treating vestibular disorders and pruritus. researchgate.netnih.gov

Studies on various piperidine derivatives have established their role as potent H3R antagonists or inverse agonists. acs.orgunisi.it For instance, research has identified dual-acting ligands that target both H3R and sigma-1 receptors, with the piperidine core being essential for this dual activity. nih.govnih.gov In some series of compounds, the unsubstituted piperidine ring was found to be the most influential feature for high affinity at the human H3R. acs.org While the piperidine scaffold is integral to these activities, specific studies detailing the agonistic or antagonistic profile of this compound at H3 or H4 receptors are not prominently available.

Table 1: Activity of Representative Piperidine-Based Compounds at Histamine Receptors This table summarizes findings for related compounds to illustrate the role of the piperidine scaffold, not specific data for this compound.

Compound/ClassTarget Receptor(s)Observed ActivityReference(s)
Piperidine DerivativesH3R, σ1RDual antagonists/inverse agonists acs.orgunisi.it
KSK68 (Piperidine-based)H3R, σ1RHigh-affinity antagonist acs.org
JNJ 7777120H4RSelective antagonist, inhibits vestibular neuron activity nih.gov
BetahistineH3R, H1RH3R antagonist, H1R agonist nih.govnih.gov
Opioid Receptor Binding

The piperidine ring is a cornerstone of the chemical structure of many synthetic opioids, including the highly potent fentanyl and its analogues. painphysicianjournal.com These compounds primarily exert their effects by binding to the µ-opioid receptor (MOR). painphysicianjournal.comnih.gov The binding affinity and efficacy of these molecules are highly sensitive to chemical modifications of the piperidine ring. nih.govumich.edu

For example, studies on fentanyl derivatives have shown that substitutions at the 3-position of the piperidine ring can significantly increase binding affinity for the µ-opioid receptor. nih.govdrugbank.com The addition of a methyl group at this position, as seen in 3-methylfentanyl, can lead to a marked increase in analgesic potency, which shows a strong linear correlation with its specific binding affinity to the opioid receptor. nih.govdrugbank.com Conversely, other substitutions may decrease affinity. nih.gov Molecular docking studies predict that these compounds fit within the orthosteric binding site of the µ-opioid receptor. nih.govumich.edu

While these findings highlight the importance of the piperidine scaffold in opioid receptor interactions, specific binding data for this compound at µ, δ, or κ opioid receptors has not been identified in the reviewed literature.

Table 2: Influence of Piperidine Ring Modifications on Opioid Receptor Binding This table presents general structure-activity relationships for piperidine-containing opioids and is not specific to this compound.

ModificationEffect on µ-Opioid Receptor BindingExample Compound(s)Reference(s)
Methyl at C-3 positionMarked increase in binding affinity3-Methylfentanyl nih.govdrugbank.com
N-methyl substitutionDecreased binding affinityN-methyl fentanyl nih.gov
Removal of 3- or 4-methyl groupsCan retain potent antagonist propertiesN-substituted 4-(3-hydroxyphenyl)piperidines nih.gov

DNA Binding Studies

The interaction of piperidine and its derivatives with DNA is multifaceted. In a well-established chemical context, aqueous piperidine is famously used in the Maxam-Gilbert DNA sequencing method to induce strand breaks at sites of base damage. nih.gov The mechanism involves alkaline-catalyzed opening of the imidazole (B134444) ring of a modified guanine, followed by displacement of this structure from the sugar-phosphate backbone by piperidine, leading to strand scission. nih.gov

Beyond this application, the protonated piperidine ring can be incorporated into larger molecules designed to bind to DNA. At physiological pH, the cyclic amine of piperidine is protonated, conferring increased water solubility and a positive charge. uniroma1.it This cationic nature facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, enhancing the binding affinity of the parent molecule. uniroma1.it In studies of certain metal-salophen complexes, hydrogen bonding interactions were detected between the DNA and the protonated piperidine group. uniroma1.it These interactions can contribute to the stabilization of specific DNA structures, such as G-quadruplexes. uniroma1.it

However, specific studies investigating the direct binding or cleavage activity of this compound itself with DNA are not available in the reviewed scientific literature.

Molecular Targets and Pathways

Specific Enzyme and Receptor Targets

Based on the extensive research into piperidine-containing pharmacophores, the primary molecular targets are receptors within the central nervous system.

Histamine H3 and H4 Receptors : As detailed in section 6.1.4.2, piperidine derivatives are well-established antagonists of H3 and, in some cases, H4 receptors. unisi.itresearchgate.netnih.gov

Opioid Receptors : The piperidine scaffold is central to the activity of numerous µ-opioid receptor agonists. painphysicianjournal.comnih.govdrugbank.com

Sigma Receptors : Recent research has uncovered that many H3R antagonists containing a piperidine moiety also exhibit high affinity for sigma-1 (σ1) receptors, acting as dual-activity ligands. acs.orgnih.govnih.gov The piperidine group has been identified as a critical structural feature for this dual H3/σ1 receptor activity. nih.gov

In addition to receptor targets, some piperidine derivatives have been shown to possess enzyme inhibitory activity, such as against farnesyl transferase, an enzyme implicated in certain cancers. dut.ac.za However, no specific enzyme targets have been identified for this compound.

Table 3: Summary of Known Molecular Targets for Piperidine Derivatives This table summarizes general findings and does not imply that this compound has been tested against these targets.

Target ClassSpecific TargetType of InteractionReference(s)
Receptors Histamine H3 Receptor (H3R)Antagonism / Inverse Agonism acs.orgunisi.itwikipedia.org
Histamine H4 Receptor (H4R)Antagonism researchgate.netnih.gov
µ-Opioid Receptor (MOR)Agonism / Antagonism painphysicianjournal.comnih.govnih.gov
Sigma-1 Receptor (σ1R)Antagonism acs.orgnih.gov
Enzymes Farnesyl TransferaseInhibition dut.ac.za

Modulatory Effects on Biological Processes (e.g., Redox Processes, Immune Functions)

The piperidine nucleus is found in a wide array of compounds demonstrating a broad spectrum of biological activities. dut.ac.za While specific studies on the effect of this compound on systemic biological processes like redox balance or immune function are lacking, inferences can be drawn from its potential receptor targets.

Immune Functions : The H4 receptor is significantly involved in immunomodulation. researchgate.net Antagonists of this receptor can modulate immune cell activity, suggesting a potential pathway for influencing immune responses. researchgate.net Furthermore, general immune function can be modulated by various chemical agents, though a direct link to this specific compound is not established. nih.govnih.gov

No direct evidence was found to link this compound to the modulation of redox processes.

Prodrug Strategies and Derivatives

General Prodrug Design Principles

Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo biotransformation in the body to release the active drug. The primary goal of prodrug design is to improve properties such as solubility, chemical stability, absorption, distribution, and to reduce toxicity. A successful prodrug strategy involves the modification of a chemically reactive site on the parent molecule with a promoiety that is cleaved under specific physiological conditions.

Key considerations in prodrug design include:

Bioreversible Derivatization: The chemical linkage between the drug and the promoiety must be cleavable in vivo, either enzymatically or chemically, to release the active parent drug.

Promoiey Selection: The promoiety should be non-toxic and readily excreted from the body. Its properties are chosen to impart the desired characteristics to the prodrug, such as increased water solubility or lipophilicity.

Site of Activation: Ideally, the prodrug should be activated at or near the target site of action to maximize efficacy and minimize systemic side effects.

For 3-[(3-Nitrophenoxy)methyl]piperidine, the secondary amine of the piperidine (B6355638) ring is a prime site for chemical modification to create various types of prodrugs.

Chemical Modification Strategies for Prodrugs

Structural modification is a direct and effective method for developing prodrugs. For this compound, the piperidine nitrogen can be derivatized to form amides, carbamates, or N-acyloxyalkyl derivatives.

Amide and Carbamate Prodrugs: Acylation of the piperidine nitrogen to form an amide or a carbamate can alter the compound's lipophilicity and aqueous solubility. These linkages can be designed to be susceptible to hydrolysis by ubiquitous esterases or amidases in the body.

N-Mannich Bases: The secondary amine can be converted to an N-Mannich base, which can improve oral bioavailability by increasing solubility and facilitating transport across biological membranes. These derivatives can then revert to the parent amine in vivo.

N-Acyloxyalkyl and N-Phosphoryloxymethyl Prodrugs: These types of prodrugs are designed for enhanced water solubility and are often cleaved by esterases to release the active amine. For instance, a phosphate (B84403) group can be introduced to dramatically increase aqueous solubility for parenteral formulations.

Prodrug TypePotential LinkageExpected Advantage
Amide ProdrugR-CO-N-piperidineModulation of lipophilicity
Carbamate ProdrugR-O-CO-N-piperidineControlled release
N-Acyloxyalkyl ProdrugR-CO-O-CH2-N-piperidineImproved water solubility
N-Mannich BaseR-NH-CH2-N-piperidineEnhanced oral absorption
N-Phosphoryloxymethyl Prodrug(HO)2PO-O-CH2-N-piperidineIncreased aqueous solubility

Enzyme-Activated Prodrug Approaches

Enzyme-activated prodrug therapy is a targeted approach where a non-toxic prodrug is converted into a potent cytotoxic agent by an enzyme that is either endogenous and overexpressed in target tissues or exogenously delivered.

The 3-nitrophenoxy group of this compound is a key functional group for enzyme-activated prodrug strategies. Nitroaromatic compounds can be reduced by nitroreductase enzymes, which are found in certain bacteria and can be expressed in target cells, such as cancer cells, for therapeutic purposes. researchgate.net

The bioreduction of the nitro group proceeds in a stepwise manner:

Reduction of the nitro group (NO₂) to a nitroso group (NO).

Further reduction to a hydroxylamino group (NHOH).

Final reduction to an amino group (NH₂). researchgate.net

The hydroxylamino and amino metabolites are often the biologically active species that can exert a therapeutic or cytotoxic effect. researchgate.netnih.gov This enzymatic reduction is a cornerstone of gene-directed enzyme prodrug therapy (GDEPT), where the gene for a bacterial nitroreductase is delivered to and expressed in tumor cells. researchgate.net Subsequent administration of the nitroaromatic prodrug leads to its selective activation within the tumor, thereby minimizing systemic toxicity. nih.govackerleylab.com

EnzymeSubstrate MoietyActivation MechanismTherapeutic Strategy
Nitroreductase3-NitrophenylReduction of the nitro group to cytotoxic hydroxylamine or amineGene-Directed Enzyme Prodrug Therapy (GDEPT)
Esterases/AmidasesEster/Amide linkage on piperidineHydrolysis of the ester or amide bondGeneral prodrug activation in plasma and tissues

Targeted Activation and Bioorthogonal Prodrugs

Targeted activation strategies aim to release the active drug specifically at the site of action, thereby enhancing efficacy and reducing off-target effects. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, offers a powerful tool for the controlled activation of prodrugs. nih.govacs.org

A bioorthogonal prodrug strategy for this compound could involve masking a critical functional group with a "cage" that can be removed by a specific, non-native chemical trigger. For example, the piperidine nitrogen could be modified with a moiety that is cleaved only upon reaction with an exogenously administered agent.

"Click-to-release" strategies are a prominent example of bioorthogonal prodrug activation. researchgate.netmdpi.com In this approach, a prodrug is designed to be stable until it reacts with a specific partner molecule via a bioorthogonal reaction, such as the inverse electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene. mdpi.com This reaction triggers the release of the active drug. This approach allows for precise spatial and temporal control over drug activation. nih.gov

Photoactivated Prodrug Concepts involving Nitrophenyl Groups

The nitrophenyl group in this compound also presents an opportunity for the design of photoactivated prodrugs, often referred to as "photocaged" compounds. nih.gov Ortho-nitrobenzyl ethers are well-known photolabile protecting groups that can be cleaved upon irradiation with light, typically in the UV-A range, to release an alcohol or phenol. nih.govsemanticscholar.orgnih.gov

In the context of this compound, the 3-nitrophenoxy moiety itself is not in the ortho position relative to a benzylic carbon, which is the typical arrangement for photocleavage. However, a prodrug derivative could be synthesized where the active molecule is linked via an o-nitrobenzyl ether. Upon photoirradiation, this linker would cleave, releasing the parent compound. researchgate.net

This strategy offers the potential for high spatial and temporal control of drug release, as the activation is dictated by the application of light to a specific area. This is particularly advantageous for localized diseases.

Synthesis of Metabolically Activated Derivatives

The synthesis of derivatives that are activated by metabolic processes is a core concept in prodrug design. As discussed in the enzyme-activated approaches, the nitro group of this compound is a handle for metabolic activation through reduction by nitroreductases. scielo.brresearchgate.net

The synthesis of such derivatives would focus on maintaining the core structure of this compound while ensuring that the nitro group is accessible for enzymatic reduction. The synthesis of piperidine derivatives is a well-established field in organic chemistry, with numerous methods available for their preparation and modification. nih.govresearchgate.net

Design of Derivatives for Enhanced Properties (e.g., improved absorption, water solubility)

Poor aqueous solubility and limited absorption are common challenges in drug development. Prodrug strategies are frequently employed to address these issues. For this compound, derivatives can be designed to enhance these properties.

Improved Water Solubility: To improve water solubility for intravenous administration, highly polar or ionizable groups can be attached to the piperidine nitrogen. Phosphate esters are a common choice as they are highly water-soluble and can be cleaved by alkaline phosphatases in vivo to release the parent drug. google.com

Improved Absorption: For oral administration, the lipophilicity of a drug is a critical factor influencing its absorption. The piperidine moiety can be modified to optimize the lipophilicity of the molecule. For example, attaching a lipophilic promoiety can enhance passive diffusion across the gastrointestinal tract. Piperine, an alkaloid containing a piperidine ring, is known to enhance the bioavailability of other drugs by inhibiting metabolic enzymes and modulating membrane dynamics. jddtonline.inforesearchgate.netresearchgate.net

Derivative TypeModification SiteDesired PropertyPotential Promoieties
Water-soluble prodrugPiperidine NitrogenEnhanced water solubilityPhosphate, Amino acid
Lipophilic prodrugPiperidine NitrogenImproved oral absorptionFatty acid, Lipophilic ester

Q & A

Q. What are the recommended safety protocols for handling 3-[(3-Nitrophenoxy)methyl]piperidine in laboratory settings?

Methodological Answer:

  • Storage: Store in a dry environment at 2–8°C to prevent degradation .
  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respiratory protection if dust or aerosols form .
  • Ventilation: Ensure adequate airflow to avoid inhalation of vapors or particulates. Use fume hoods during synthesis or purification steps .
  • Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid contact with drainage systems .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Step 1: Start with 3-nitrophenol and react it with a chloromethyl-piperidine derivative under basic conditions (e.g., K₂CO₃) to facilitate nucleophilic aromatic substitution (SNAr) .
  • Step 2: Optimize reaction temperature (typically 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Methodological Answer:

  • NMR Analysis: Use ¹H NMR to verify the methylene bridge (δ 4.2–4.5 ppm for –OCH₂–) and aromatic protons (δ 7.0–8.5 ppm for nitro-substituted benzene) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 237) and fragmentation patterns .
  • HPLC Purity Testing: Employ a C18 column with UV detection (λ = 254 nm) to assess purity >95% .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in electrophilic and nucleophilic reactions?

Methodological Answer:

  • Electrophilic Activation: The nitro group is electron-withdrawing, enhancing the electrophilicity of the adjacent aromatic ring. This facilitates SNAr reactions with amines or thiols at the para position .
  • Nucleophilic Challenges: Steric hindrance from the piperidine ring may reduce accessibility for bulky nucleophiles. Mitigate by using polar aprotic solvents (e.g., DMSO) to stabilize transition states .
  • Comparative Studies: Analogues with trifluoromethyl groups (e.g., 3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine) show 30% faster reaction rates due to increased electron deficiency .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Analysis: Conduct IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolite Profiling: Use LC-MS to detect degradation products (e.g., nitro-reduction to amines) that may confound activity results .
  • Receptor Binding Studies: Perform competitive assays with radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to validate target specificity .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • LogP Calculation: Use software like MarvinSketch to estimate logP (~2.1), indicating moderate lipophilicity for blood-brain barrier penetration .
  • Metabolic Stability: Apply CYP450 isoform docking simulations (e.g., CYP3A4) to predict oxidative metabolism hotspots (e.g., piperidine N-demethylation) .
  • Toxicity Prediction: Leverage QSAR models to flag potential hepatotoxicity risks from nitroarene metabolites .

Q. What analytical methods are suitable for detecting trace impurities in this compound batches?

Methodological Answer:

  • HPLC-MS/MS: Detect sub-0.1% impurities using a high-resolution Q-TOF mass spectrometer and gradient elution (0.1% formic acid in water/acetonitrile) .
  • Residual Solvent Analysis: Perform GC-FID with a DB-5 column to quantify residual DMF or acetonitrile (limit: <500 ppm per ICH guidelines) .
  • Elemental Analysis: Verify absence of heavy metals (e.g., Pd from catalytic reactions) via ICP-MS .

Q. How do structural modifications (e.g., halogenation) at the phenoxy ring alter the bioactivity of this compound?

Methodological Answer:

  • Chlorination: Introducing Cl at the para position increases antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) but reduces solubility .
  • Fluorination: Fluorine at the meta position enhances metabolic stability (t₁/₂ = 4.2 h in liver microsomes) via reduced CYP2D6 affinity .
  • Comparative SAR Table:
ModificationBioactivity (IC₅₀, nM)Solubility (mg/mL)
–NO₂ (parent)120 ± 151.2
–CF₃85 ± 100.8
–Cl65 ± 80.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.